molecular formula C14H16N2O3S B2719709 Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 361150-39-2

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2719709
CAS RN: 361150-39-2
M. Wt: 292.35
InChI Key: JEXCYIQQWFDBKF-UHFFFAOYSA-N
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Description

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism Of Action

The mechanism of action of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is not fully understood. However, studies have shown that it exerts its anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have antioxidant properties, which can help prevent oxidative stress-induced damage to cells. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate. One potential direction is to investigate its potential use as a drug delivery system for cancer therapy. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-ethoxycarbonyl-2-nitrobenzaldehyde. The second step involves the reduction of 3-ethoxycarbonyl-2-nitrobenzaldehyde with sodium borohydride to form 3-hydroxymethyl-2-nitrobenzene. The third step involves the reaction of 3-hydroxymethyl-2-nitrobenzene with butyl isocyanate in the presence of potassium carbonate to form methyl 3-butyl-4-hydroxy-2-nitrobenzoate. The final step involves the reaction of methyl 3-butyl-4-hydroxy-2-nitrobenzoate with thioacetic acid in the presence of triethylamine to form Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate.

Scientific Research Applications

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.

properties

IUPAC Name

methyl 3-butyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-4-7-16-12(17)10-6-5-9(13(18)19-2)8-11(10)15-14(16)20/h5-6,8H,3-4,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXCYIQQWFDBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

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